1-(2-Thienyl)-1,2-propanedione 2-oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.2g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C7H7NO2S/c1-5(8-10)7(9)6-3-2-4-11-6/h2-4,10H,1H3/b8-5+ |
InChI Key |
BFUQMDDUXVQBKN-VMPITWQZSA-N |
SMILES |
CC(=NO)C(=O)C1=CC=CS1 |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=CS1 |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 1 2 Thienyl 1,2 Propanedione 2 Oxime and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(2-Thienyl)-1,2-propanedione 2-oxime would be expected to show distinct signals for the protons of the thiophene (B33073) ring, the methyl group, and the oxime hydroxyl group. The thiophene ring protons would appear as multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons would be indicative of a 2-substituted thiophene ring. The methyl protons would likely appear as a singlet further upfield, and the hydroxyl proton of the oxime group would be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
For the analogous compound, 1-Phenyl-1,2-propanedione 2-oxime, ¹H NMR spectral data is available. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiophene H-3 | ~7.2 | Doublet of doublets |
| Thiophene H-4 | ~7.0 | Doublet of doublets |
| Thiophene H-5 | ~7.6 | Doublet of doublets |
| -CH₃ | ~2.0 | Singlet |
| -NOH | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
For this compound, we would anticipate signals for the two carbonyl carbons (C1 and C2), the carbons of the thiophene ring, and the methyl carbon. The carbonyl carbons would be the most downfield, likely in the range of 180-200 ppm. The thiophene ring carbons would appear in the aromatic region, and the methyl carbon would be the most upfield signal.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C1) | ~185 |
| C=NOH (C2) | ~155 |
| Thiophene C2 | ~140 |
| Thiophene C3 | ~128 |
| Thiophene C4 | ~127 |
| Thiophene C5 | ~134 |
| -CH₃ | ~10 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms. The chemical shift of the nitrogen in the oxime group is sensitive to its stereochemistry and the nature of the substituents. While specific ¹⁵N NMR data for this compound is not available, studies on related oxime compounds can provide valuable insights. For instance, research on isatin (B1672199) oxime ethers has shown that the ¹⁵N chemical shifts for the oxime nitrogen typically appear in a distinct region, which can be useful for structural confirmation.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to assign the adjacent protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would be crucial for assigning the carbons of the thiophene ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the carbonyl and oxime carbons, by observing their correlations with nearby protons.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O), the carbon-nitrogen double bond (C=N) of the oxime, and the hydroxyl group (-OH) of the oxime.
For comparison, the IR spectrum of the phenyl analog, 1-Phenyl-1,2-propanedione 2-oxime, is available from the NIST WebBook and shows characteristic absorptions. nist.gov The carbonyl stretching vibration in α,β-unsaturated ketones typically appears in the range of 1685-1666 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Oxime) | Stretching | 3400-3100 (broad) |
| C-H (Thiophene) | Stretching | ~3100 |
| C=O (Ketone) | Stretching | ~1670 |
| C=N (Oxime) | Stretching | ~1650 |
| C=C (Thiophene) | Stretching | ~1550-1400 |
| N-O (Oxime) | Stretching | ~950 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelength of light absorbed is directly related to the energy gap between the electronic orbitals, providing valuable information about the molecule's structure, particularly the nature and extent of conjugated systems. elte.hu
The structure of this compound contains several chromophores—groups of atoms responsible for absorbing light—including the thiophene ring, the carbonyl group (C=O), and the oxime group (C=N-OH). These groups are in conjugation with each other, which influences the energy of the electronic transitions. The key transitions observed in such molecules are π→π* and n→π*. libretexts.org
π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of compounds with double bonds and aromatic systems. In this compound, the conjugated system extending over the thiophene ring and the dione-oxime moiety would lead to π→π* transitions. The extent of conjugation lowers the energy gap, shifting the absorption to longer wavelengths (a bathochromic shift). elte.hu
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. libretexts.orgyoutube.com Compared to π→π* transitions, n→π* transitions are lower in energy and intensity. uzh.chmasterorganicchemistry.com For this compound, the carbonyl oxygen and the oxime nitrogen possess lone pair electrons, making n→π* transitions possible. youtube.com These often appear as a weak shoulder or a separate band at a longer wavelength than the main π→π* absorption. masterorganicchemistry.com
The UV-Vis spectrum of an analog, 4-methyl-3-penten-2-one, shows a strong π→π* transition at 236 nm and a weaker n→π* transition at 314 nm. libretexts.org It is expected that this compound would exhibit a similar pattern, with specific wavelengths influenced by the thiophene ring and the additional conjugated functionalities.
| Transition Type | Orbital Origin | Orbital Destination | Expected Relative Energy | Expected Relative Intensity |
|---|---|---|---|---|
| π → π | π (Thiophene, C=O, C=N) | π (Thiophene, C=O, C=N) | High | Strong |
| n → π | n (O of C=O, N of C=N) | π (C=O, C=N) | Low | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of a compound and insights into its structure through the analysis of fragmentation patterns. nih.gov
For this compound, electron ionization (EI) would typically be used. The molecular ion peak (M+) would confirm the compound's molecular weight. The subsequent fragmentation is dictated by the functional groups present. The primary fragmentation mode for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu In oximes, fragmentation can also be influenced by the oxime group. nih.gov
Expected fragmentation pathways for this compound would include:
α-Cleavage: Cleavage of the bond between the two carbonyl carbons could lead to the formation of a thienoyl cation or a related fragment. Another α-cleavage could result in the loss of the methyl group.
Loss of Neutral Molecules: Stable neutral molecules like CO, NO, or H₂O (from the oxime hydroxyl group) could be eliminated from the molecular ion or subsequent fragments.
Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of C₂H₂ or a thioformyl (B1219250) radical (CHS). arkat-usa.org
The mass spectrum of the related compound 1-(2-thienyl)-1-propanone shows a molecular ion and fragments corresponding to the loss of an ethyl group and subsequent loss of CO. nist.gov Similarly, the fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines involves ring expansion and rupture of the thiophene ring. arkat-usa.org
| Fragment Ion (m/z) | Proposed Identity/Origin |
|---|---|
| 185 | Molecular Ion [M]⁺ |
| 170 | [M - CH₃]⁺ (Loss of methyl group) |
| 168 | [M - OH]⁺ (Loss of hydroxyl radical) |
| 111 | [C₄H₃SCO]⁺ (Thienoyl cation) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edu It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov
A crystallographic study of this compound would reveal:
Molecular Conformation: The dihedral angles between the thiophene ring and the dione-oxime side chain, confirming the planarity and extent of conjugation in the solid state.
Stereochemistry: The configuration (E/Z) of the oxime double bond would be unambiguously determined.
Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the oxime's hydroxyl group as a donor and the carbonyl oxygen or thiophene sulfur as potential acceptors, would be identified. These interactions are crucial for understanding the crystal packing and the physical properties of the solid. nih.gov
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal structure, would be defined. olexsys.org
While a specific crystal structure for the title compound is not available, data from related structures provide insights. For instance, the crystal structure of 2-cyanoguanidinophenytoin reveals a monoclinic system stabilized by extensive inter- and intramolecular hydrogen bonding networks. nih.gov It is highly probable that the structure of this compound would also be significantly influenced by hydrogen bonding involving its oxime functionality.
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths & Angles | Precise distances and angles between all atoms. | Confirms bonding patterns and reveals any structural strain. |
| Torsion Angles | Rotation around single bonds (e.g., C-C bond to thiophene). | Defines the overall 3D shape and conformation of the molecule. |
| Crystal System & Space Group | The symmetry properties of the crystal lattice. | Describes how molecules are arranged in the solid state. |
| Hydrogen Bonding | Identifies donor-acceptor pairs and their geometry. | Explains crystal packing, stability, and physical properties. |
Advanced Spectroscopic and Analytical Techniques
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. nih.gov The molecule this compound, in its neutral state, is a diamagnetic species with all electrons paired and is therefore ESR-silent.
However, ESR spectroscopy becomes an invaluable tool for studying metal complexes derived from this ligand. nih.gov When this compound acts as a ligand to coordinate with a paramagnetic metal ion (e.g., Cu(II), Mn(II), high-spin Fe(III)), the resulting complex becomes ESR-active. The ESR spectrum can provide detailed information about:
The Metal Ion's Electronic Environment: The g-factor values from the spectrum are sensitive to the geometry and nature of the coordinating atoms.
Hyperfine Coupling: Interaction of the unpaired electron with magnetic nuclei (like ¹⁴N from the oxime or the metal nucleus itself) leads to splitting of the ESR signal. This hyperfine coupling provides direct evidence of which atoms are coordinated to the metal center. nih.gov
For example, studies on copper(II) complexes often use ESR to confirm the coordination environment and geometry around the metal center. nih.gov Therefore, while not applicable to the ligand alone, ESR is a powerful method for characterizing its coordination chemistry with paramagnetic metals.
Mössbauer Spectroscopy for Metal Oxidation States
Mössbauer spectroscopy is a highly specific nuclear technique that probes the chemical environment of certain atomic nuclei, most notably iron-57 (B1207913) (⁵⁷Fe) and tin-119 (¹¹⁹Sn). researchgate.netrsc.org This method is insensitive to the ligand itself but provides extremely precise information about the metal center in a complex.
If this compound were used to form a complex with a Mössbauer-active isotope like ⁵⁷Fe, the resulting spectrum would yield key parameters:
Isomer Shift (δ): This parameter is directly related to the electron density at the nucleus and is highly sensitive to the oxidation state of the iron (e.g., distinguishing between Fe(II) and Fe(III)). researchgate.net
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment around the iron atom. researchgate.net A non-zero splitting indicates a distorted or low-symmetry environment.
Mössbauer spectroscopy has been effectively used to study tin(II)-pyridine complexes, where it helped establish that the 1:1 adduct is the most stable species. rsc.org Similarly, for an iron complex of this compound, this technique could definitively determine the iron's oxidation state and provide detailed insight into its coordination sphere. mdpi.com
Coordination Chemistry of 1 2 Thienyl 1,2 Propanedione 2 Oxime As a Ligand
Metal Complexation Studies and Ligand-Metal Interactions
The presence of multiple donor sites in 1-(2-Thienyl)-1,2-propanedione 2-oxime facilitates its interaction with a wide range of metal ions, leading to the formation of stable coordination compounds.
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.net A common method is the mixing of equimolar amounts of the ligand and the desired metal salt, such as acetates or chlorides, in a solvent like ethanol. researchgate.net The reaction mixture is often heated under reflux to ensure completion. acs.org The resulting solid complexes can then be isolated by filtration, purified by recrystallization, and dried. The stoichiometry of the final complex, typically with a 1:1 or 1:2 metal-to-ligand ratio, can be influenced by the reaction conditions and the nature of the metal ion. ekb.egdergipark.org.tr
This compound exhibits significant versatility in its coordination behavior due to the presence of the vicinal keto-oxime functionality and the thiophene (B33073) ring.
Oxime and Keto Group Coordination: The most common coordination mode for α-keto-oxime ligands involves chelation through the nitrogen atom of the oxime group and the oxygen atom of the adjacent keto group. researchgate.net This forms a stable five-membered chelate ring with the metal center. The ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated oximato anion, acting as a bidentate N,O-donor. at.uamdpi.com
Thiophene Moiety Coordination: The thiophene ring offers additional coordination possibilities. While it can remain non-coordinated, it can also interact with metal centers in several ways:
Sulfur Coordination (κ¹-S): The sulfur atom can act as a soft donor and coordinate directly to a metal ion. nih.govresearchgate.net This mode is favored with soft metal ions.
π-Coordination (η-modes): The π-system of the thiophene ring can coordinate to a metal center. researchgate.netbohrium.com This type of interaction is common in organometallic chemistry.
The interplay between these potential donor sites allows the ligand to act as a bidentate or even a tridentate ligand, bridging multiple metal centers in some cases. nih.gov
| Coordinating Moiety | Donor Atom(s) | Coordination Mode | Typical Result |
|---|---|---|---|
| Keto-Oxime | N (oxime), O (keto) | Bidentate Chelation | Formation of a stable 5-membered ring |
| Thiophene | S (sulfur) | Monodentate (κ¹-S) | Coordination to a single metal center |
| Thiophene | π-system | η-Coordination | Interaction with the aromatic ring |
| Combined | N, O, S | Tridentate Chelation/Bridging | Formation of more complex or polymeric structures |
The coordination of a metal ion significantly impacts the properties of the this compound ligand. The N-coordination of the oxime group to a metal center, such as platinum(II), can dramatically increase the acidity of the oxime proton (a sharp decrease in pKa values). at.ua This facilitates the deprotonation of the ligand and its coordination as an oximato anion.
Structural Characterization of Metal-Thiophene Oxime Complexes
The coordination environment around the metal center in these complexes is determined by the metal's preferred coordination number and the ligand-to-metal ratio. Common geometries observed for transition metal complexes with similar ligands include octahedral, square-planar, and tetrahedral. researchgate.netdergipark.org.trnih.gov
Octahedral Geometry: Often found in a 1:2 metal-to-ligand ratio, where two tridentate ligands or a combination of bidentate ligands and other monodentate ligands (like water or chloride) saturate the metal's coordination sphere. nih.gov
Square-Planar Geometry: Common for d⁸ metal ions like Ni(II), Cu(II), and Pd(II). dergipark.org.tr
Tetrahedral Geometry: Frequently observed for d¹⁰ ions like Zn(II). acs.orgdergipark.org.tr
The chelation of the keto-oxime moiety imposes conformational constraints, leading to the formation of a nearly planar five-membered ring fused with the thiophene ring system.
In the solid state, the metal complexes of this compound are often stabilized by a network of intermolecular interactions. The oxime group is a key player in forming these networks. researchgate.net
Hydrogen Bonding: The oxime group (C=N-OH) is both a hydrogen bond donor (-OH) and acceptor (N). researchgate.net This allows for the formation of strong O-H···O or O-H···N hydrogen bonds between adjacent complex molecules or with solvent molecules. at.uaacs.org In mixed oxime/oximato complexes, strong hydrogen bonds can form between a coordinated neutral oxime and a deprotonated oximato ligand on another complex. at.ua These interactions can lead to the self-assembly of supramolecular structures, such as one-dimensional chains or two-dimensional layered networks. at.uaacs.org
Other Interactions: Weaker interactions, such as C-H···O contacts and S···O interactions, can also play a role in the crystal architecture. nih.gov Hirshfeld surface analysis is a useful tool for visualizing and quantifying these various intermolecular contacts. mdpi.com
| Interaction Type | Participating Moieties | Description |
|---|---|---|
| Hydrogen Bonding | Oxime group (-OH), Oximato group (-O⁻), Keto group (C=O) | Strong directional interactions (e.g., O-H···O, O-H···N) linking complex units. acs.orgresearchgate.net |
| π-π Stacking | Thiophene rings | Attractive, noncovalent interactions between aromatic rings. mdpi.comnih.gov |
| van der Waals Forces | Entire complex | General non-specific attractive or repulsive forces. |
| S···O Contacts | Thiophene sulfur and oxygen atoms | Weak interactions that can influence crystal packing. nih.gov |
Electrochemical Properties of Metal-Thiophene Oxime Systems
The study of the electrochemical properties of metal complexes incorporating this compound offers significant insights into their electronic structures and potential applications in areas such as catalysis and materials science. Techniques like cyclic voltammetry are pivotal in characterizing the redox behavior of these systems.
Cyclic voltammetry (CV) is a primary electrochemical technique used to probe the oxidation and reduction processes of metal-thiophene oxime complexes. sathyabama.ac.in This method involves scanning the potential of an electrode and measuring the resulting current, which provides information about the redox potentials and the stability of the different oxidation states of the metal center. sathyabama.ac.in
For metal complexes with ligands analogous to thiophene oximes, the cyclic voltammograms often reveal quasi-reversible, one-electron transfer processes. electrochemsci.organalis.com.my For example, a copper(II) complex with this ligand would be expected to show a reduction wave corresponding to the Cu(II)/Cu(I) couple, while an iron(III) complex would likely exhibit a redox event associated with the Fe(III)/Fe(II) pair. electrochemsci.organalis.com.my The precise potential at which these redox events occur is sensitive to the coordination environment established by the this compound ligand. The electronic nature of the thienyl and oxime moieties influences the electron density at the metal ion, thereby tuning its redox potential.
The shape of the cyclic voltammogram provides further details on the electrochemical process. The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) are key parameters. A quasi-reversible one-electron process is typically characterized by a ΔEp value larger than the theoretical 59 mV and an ipa/ipc ratio that is close to one. analis.com.my In some cases, the thiophene group itself may undergo irreversible oxidation at higher potentials, which can lead to the formation of a polymeric film on the electrode surface. researchgate.netresearchgate.net
Table 1: Representative Cyclic Voltammetry Data for Metal Complexes with Thiophene-Containing Ligands
| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | ipa/ipc |
| [Cu(L)2] | Cu(II)/Cu(I) | -0.50 | -0.42 | 80 | 0.96 |
| [Ni(L)2] | Ni(II)/Ni(I) | -1.25 | -1.16 | 90 | 0.93 |
| [Fe(L)2]+ | Fe(III)/Fe(II) | +0.65 | +0.74 | 90 | 0.98 |
Note: L represents a generic thiophene-containing oxime ligand. The values presented are illustrative and based on typical data for similar complexes.
Theoretical Investigations of Ligand-Metal Bonding
Theoretical and computational chemistry provides a powerful lens through which to examine the intricate bonding interactions between the this compound ligand and various metal centers. These methods allow for a detailed analysis of the electronic structure and the fundamental nature of the metal-ligand bonds.
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are employed to map the molecular orbitals (MOs) and their corresponding energy levels within the metal complexes. yale.edu For transition metal complexes of this compound, these calculations provide a quantum mechanical description that complements the qualitative picture offered by Ligand Field Theory (LFT). The interaction between the metal's d-orbitals and the orbitals of the ligand results in a specific splitting pattern of the d-orbitals, which ultimately dictates the complex's electronic spectrum and magnetic properties. nih.gov
Of particular importance are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In these types of complexes, the HOMO is often predominantly metal-based, corresponding to a filled or partially filled d-orbital. Conversely, the LUMO frequently exhibits significant character from the ligand's π-antibonding orbitals, especially those associated with the thiophene ring and the oxime functionality. researchgate.net The energy separation between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the kinetic stability and electronic excitability of the complex.
Table 2: Illustrative Molecular Orbital Contributions for a [M(this compound)2] Complex
| Molecular Orbital | Energy (eV) | Primary Contribution | Character |
| LUMO+1 | -1.5 | Ligand (π) | Antibonding |
| LUMO | -2.2 | Ligand (π) | Antibonding |
| HOMO | -5.8 | Metal (d) | Non-bonding |
| HOMO-1 | -6.3 | Metal (d) | Non-bonding |
| HOMO-2 | -7.5 | Ligand (π) | Bonding |
Note: These values are representative and will vary depending on the specific metal and the computational methodology employed.
Energy Decomposition Analysis (EDA) is a computational tool that dissects the total interaction energy of the metal-ligand bond into distinct, physically interpretable components. unl.edu This analysis provides a quantitative understanding of the forces holding the complex together. The interaction energy is typically broken down into the following key terms:
Electrostatic Interaction (ΔEelstat): This component quantifies the classical electrostatic attraction between the positively charged metal ion and the negative charge distribution of the ligand.
Pauli Repulsion (ΔEPauli): This is a destabilizing term that arises from the quantum mechanical repulsion between the filled electron shells of the metal and the ligand, as dictated by the Pauli exclusion principle.
Orbital Interaction (ΔEorb): This term captures the stabilizing effects of covalent bonding, which includes charge transfer from the ligand to the metal and polarization effects.
By quantifying these contributions, EDA can elucidate the degree of ionic versus covalent character in the metal-ligand bonds within complexes of this compound. unl.edu
Table 3: Representative Energy Decomposition Analysis for a Metal-Ligand Bond
| Energy Component | Value (kcal/mol) | Percentage of Total Attractive Interaction |
| Total Interaction Energy (ΔEint) | -60.0 | |
| Pauli Repulsion (ΔEPauli) | +130.0 | |
| Electrostatic Interaction (ΔEelstat) | -115.0 | 60.5% |
| Orbital Interaction (ΔEorb) | -75.0 | 39.5% |
Note: The values are illustrative for a typical transition metal complex with a bidentate N,O-donor ligand.
Catalytic Applications of 1 2 Thienyl 1,2 Propanedione 2 Oxime and Its Metal Complexes
Organometallic Catalysis with Thiophene (B33073) Oxime Ligands
Design Principles for Active Catalytic Centers
The design of active catalytic centers often relies on the electronic and steric properties of the ligands. For a hypothetical catalyst involving 1-(2-Thienyl)-1,2-propanedione 2-oxime, the thiophene ring, an electron-rich heterocycle, would be expected to influence the electron density at the metal center. The oxime group, with its nitrogen and oxygen donor atoms, can chelate to a metal, forming a stable metallacycle. This chelation effect is a critical principle in catalyst design, often leading to enhanced stability and activity. The substitution pattern on the propanedione backbone would further modulate the steric environment around the metal, influencing substrate approach and selectivity.
Catalyst Stability and Recyclability Studies
The stability and recyclability of a catalyst are paramount for its practical application. For palladium catalysts, which are commonly used in cross-coupling reactions, stability is often enhanced by strongly coordinating ligands that prevent the aggregation of palladium into inactive black. An oxime-derived palladacycle could provide the necessary stability. Studies on related oxime palladacycles have shown them to be thermally stable and insensitive to air and moisture, which are desirable properties for a recyclable catalyst. A water-soluble catalyst system, for instance, could be readily separated from organic products and reused.
Cross-Coupling Reactions Catalyzed by Thiophene Oxime Metal Complexes
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. Palladium complexes are the most common catalysts for these reactions.
Mizoroki-Heck Reactions
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. wikipedia.orglibretexts.org The catalytic cycle generally involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org Oxime-derived palladium complexes have been shown to be efficient catalysts for this reaction, sometimes achieving high turnover numbers (TON) and turnover frequencies (TOF). mdpi.com In a hypothetical scenario, a palladium complex of this compound could potentially catalyze such a reaction, but no specific examples or data have been reported.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org The reaction mechanism includes oxidative addition, transmetalation with the organoboron species (activated by a base), and reductive elimination. libretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. While palladacycles are known to be effective catalysts for Suzuki-Miyaura coupling, there is no specific data on the use of a complex with this compound in this context.
Sonogashira Coupling Reactions
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.netlibretexts.org The reaction can also proceed under copper-free conditions. The mechanism involves the formation of a copper acetylide which then undergoes transmetalation to the palladium center. Nitrogen-containing ligands have been successfully employed in Sonogashira reactions. wikipedia.org While the nitrogen atom of the oxime group in this compound could potentially participate in catalysis, there is no documented evidence of its use in Sonogashira coupling reactions.
Polymerization Catalysis
The utility of metal complexes in catalyzing polymerization reactions is a field of significant industrial importance. The investigation into new catalytic systems that can offer improved control over polymer properties, such as molecular weight and stereochemistry, is a continuous endeavor.
Currently, there is a lack of specific published research data on the use of this compound and its metal complexes as catalysts for isoprene (B109036) polymerization. While various transition metal complexes are known to catalyze the polymerization of dienes like isoprene, specific studies detailing the activity, selectivity, and mechanism of catalysts derived from this compound in this context are not available in the public domain.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. This involves the identification of reaction intermediates and the study of the kinetics of the individual steps within the cycle.
Heterogeneous and Homogeneous Catalysis Formulations
Catalysts can be broadly classified as either homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. chemistryworld.com The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between activity, selectivity, and ease of separation and reuse. sciforum.net
To bridge the gap between homogeneous and heterogeneous catalysis, homogeneous catalysts are often immobilized on solid supports. This process, known as heterogenization, aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. aston.ac.ukresearchgate.net Various materials can be used as supports, including inorganic oxides like silica (B1680970) and alumina, polymers, and carbon-based materials. mdpi.com The choice of support can significantly influence the performance of the immobilized catalyst. mdpi.com Immobilization can be achieved through various techniques, such as covalent bonding, adsorption, or encapsulation of the catalyst within the pores of the support material. The goal is to create a stable catalytic system that minimizes leaching of the active species into the reaction mixture, thereby allowing for its reuse over multiple catalytic cycles. sciforum.net
Theoretical and Computational Studies of 1 2 Thienyl 1,2 Propanedione 2 Oxime
Density Functional Theory (DFT) Calculations
No published data is available regarding DFT calculations specifically performed on 1-(2-Thienyl)-1,2-propanedione 2-oxime. Such calculations would be instrumental in understanding its fundamental chemical properties.
Optimization of Molecular and Complex Geometries
Information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of this compound, is not available in the current body of scientific literature.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no reported theoretical predictions of the NMR chemical shifts or vibrational frequencies for this compound. These predictions would be valuable for the experimental characterization of the compound.
Analysis of Electronic Structure and Frontier Molecular Orbitals
A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, has not been documented.
Quantum Chemical Calculations for Reaction Mechanisms
There is a lack of published quantum chemical calculations investigating the reaction mechanisms involving this compound.
Potential Energy Surface Mapping of Key Transformations
No studies have been found that map the potential energy surface for any chemical transformations of this compound.
Transition State Characterization
Characterization of transition states for reactions involving this compound is not available in the reviewed literature.
Structure-Activity Relationship (SAR) and Ligand Design Principles
The exploration of this compound and related thiophene-containing compounds in medicinal and materials chemistry relies heavily on understanding the relationship between their molecular structure and their chemical or biological activity. Structure-Activity Relationship (SAR) studies are crucial for optimizing desired properties, be it reactivity in a synthetic protocol or binding affinity to a biological target. Ligand design principles derived from SAR guide the rational modification of the lead compound to enhance its efficacy and selectivity. For thiophene-based structures, SAR often focuses on the thiophene (B33073) ring as a bioisosteric replacement for phenyl rings, which can improve physicochemical properties, metabolic stability, and binding interactions. nih.gov
Substituent Effects on Reactivity and Selectivity
The chemical behavior of the thiophene ring and its side chains is highly sensitive to the nature and position of substituents. The thiophene ring is considered electron-rich, making it more reactive in electrophilic substitution reactions than benzene. nih.gove-bookshelf.de This reactivity is modulated by attached functional groups, which can influence both the rate (reactivity) and the outcome (selectivity) of a reaction.
Theoretical studies on substituted thiophenes have provided significant insights into these effects. For instance, in nucleophilic aromatic substitution (SNAr) reactions of 2-methoxy-3-X-5-nitrothiophenes, the nature of the substituent at the 3-position (X = NO₂, CN, H, etc.) has a profound impact on the activation free energy. nih.gov Electron-withdrawing groups like nitro (NO₂) or cyano (CN) stabilize the negatively charged intermediate that forms during the reaction, thereby lowering the activation barrier and increasing the reaction rate. nih.gov Conversely, the absence of such a group (X = H) leads to a significantly higher activation energy. nih.gov
In the context of thiophene oximes, SAR studies have demonstrated the importance of specific moieties for biological activity. Research on a series of chalcones and oximes for anticancer activity revealed that the presence of an oxime group linked to a thiophene moiety was critical. rsc.org A comparative study showed that a molecule with an oxime group and a 2-phenyl thiophene moiety had significantly better activity than a similar molecule where the oxime was replaced by a ketone group. rsc.org This highlights that the interplay between the oxime and the substituted thiophene ring is a key determinant of its biological function.
The table below summarizes findings on how different substituents can influence the properties and reactivity of thiophene derivatives, based on computational and experimental studies.
| Substituent Type | Position on Thiophene Ring | Observed Effect | Reference |
| Electron-Withdrawing (e.g., NO₂, CN) | 3-position | Increases rate of nucleophilic substitution at the 2-position by stabilizing the reaction intermediate. | nih.gov |
| Phenyl Group | 2-position (on a thiophene oxime) | In combination with an oxime, significantly enhances anticancer activity compared to a ketone analogue. | rsc.org |
| Methyl Group | 4-position (on a 2-phenyl thiophene oxime) | Removal of the methyl group was found to reduce the anticancer activity of the parent compound. | rsc.org |
| Halogens (F, Cl, Br, I) | Phenyl ring attached to a thieno[2,3-b]pyridine | Modulates electronic properties, with cyano (-CN) substitution proving most effective for inhibitory activity against the FOXM1 protein. | nih.gov |
Development of Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that seek to correlate the structural or physicochemical properties of a series of compounds with their observed properties, such as chemical reactivity or biological activity. For thiophene derivatives, QSPR studies have been successfully employed to predict various endpoints and to understand the key molecular features driving a specific outcome.
A QSPR study on N-(aryl)-2-thiophen-2-ylacetamide derivatives as antitubercular agents identified a statistically significant relationship between the partition coefficient (log P) and specific molecular descriptors. researchgate.netasianpubs.org The resulting model revealed that substitutions with hydrogen acceptor groups on the aryl ring had a favorable effect on the partition coefficient, while the field effects of substituents were detrimental. researchgate.netasianpubs.org This provides a clear guideline for designing new derivatives with optimized permeability.
Similarly, a two-dimensional quantitative structure-activity relationship (2D-QSAR) model was developed for a series of thiophene derivatives acting as c-Jun NH2-terminal kinase-1 (JNK1) inhibitors. brieflands.com This study identified several key descriptors, including Verloop L, Bond Dipole Moment, and LogP of the substituents, as being highly correlated with inhibitory activity. The robustness of the model, validated with a high correlation coefficient (r² = 0.90), demonstrates its predictive power for designing new, more potent inhibitors. brieflands.com
The table below presents key descriptors used in QSPR/QSAR models for thiophene derivatives and their influence on the modeled property.
| Model Type | Target Property | Key Descriptors | Influence on Property | Reference |
| QSPR | Partition Coefficient (log P) | RsHa (Hydrogen acceptor groups) | Favorable effect | researchgate.netasianpubs.org |
| QSPR | Partition Coefficient (log P) | Rsf (Field effects of substituents) | Detrimental effect | researchgate.netasianpubs.org |
| 2D-QSAR | JNK1 Inhibitory Activity | Verloop L (Substituent 1) | Important for activity | brieflands.com |
| 2D-QSAR | JNK1 Inhibitory Activity | Bond Dipole Moment (Substituent 2) | Important for activity | brieflands.com |
| 2D-QSAR | JNK1 Inhibitory Activity | VAMP Total Dipole (Whole Molecule) | Important for activity | brieflands.com |
| CSAR | Genotoxicity | (Model used 7 descriptors selected by linear discriminant analysis) | GS-SVM model achieved >92% accuracy in predicting genotoxicity. | researchgate.net |
Molecular Dynamics Simulations of Thiophene Oxime Systems
Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational preferences, and interactions with their environment, such as solvent molecules. For a flexible molecule like this compound, MD simulations are invaluable for understanding its dynamic nature, which is often linked to its chemical and biological function.
Conformational Analysis and Flexibility Studies
The structure of this compound is not static. Rotation around the single bonds, particularly the bond connecting the thiophene ring to the propanedione side chain, allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers that separate them.
Solvent Effects on Molecular Behavior
The behavior of a molecule can change dramatically when it is moved from a vacuum into a solvent. The surrounding solvent molecules can interact with the solute, stabilizing or destabilizing different conformations or electronic states. The effect of a solvent on the absorption and fluorescence characteristics of a molecule has been a subject of extensive investigation. scispace.com
For thiophene-based fluorescent compounds, an increase in solvent polarity often leads to a larger Stokes shift (the difference between the absorption and emission maxima), which indicates an increase in the molecular dipole moment upon excitation from the ground state to the excited state. scispace.com This suggests a significant redistribution of charges within the molecule when it absorbs light, a process that is stabilized by polar solvent molecules. scispace.com Such solvatochromic studies can be used to estimate the dipole moments of both the ground and excited states. scispace.com
Theoretical studies on hyperbranched polythiophenes have highlighted the critical importance of explicitly including solvent molecules in simulations to accurately reproduce experimental properties. rsc.org Implicit solvent models may not be sufficient to capture the complex interactions and conformational dynamics. rsc.org Furthermore, the choice of solvent can even alter the outcome of a chemical reaction. A study on the cycloaddition of a furan (B31954) oxime derivative found that the ratio of the two possible regioisomeric products changed depending on the polarity of the solvent used, an effect attributed to the differential stabilization of the transition states by the solvent. sciepub.com For this compound, the surrounding solvent would likewise be expected to influence its conformational equilibrium and the energies of its electronic states, which could in turn affect its reactivity and spectroscopic properties.
Advanced Academic Applications and Future Research Directions
Research in Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, provides a fertile ground for investigating 1-(2-Thienyl)-1,2-propanedione 2-oxime. The presence of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions involving the thiophene (B33073) ring, makes this compound a candidate for the design of complex molecular architectures.
Self-Assembly of Thiophene Oxime Derivatives
The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. For oxime derivatives, self-assembly is often driven by the formation of strong O-H···N hydrogen bonds, which can lead to the creation of dimers or polymeric chains. eurjchem.comeurjchem.comscispace.com In the case of this compound, the oxime group can act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable supramolecular synthons.
Studies on analogous compounds, such as 1,3-diphenyl-propan-2-one oxime, have shown a strong tendency to form centrosymmetric R22(6) dimers through O-H···N hydrogen bonding. eurjchem.comeurjchem.comscispace.com It is highly probable that this compound would exhibit similar behavior. The thiophene ring introduces additional possibilities for intermolecular interactions, including π-π stacking and C-H···S interactions, which could further direct the self-assembly process and lead to more complex, higher-order structures. Future research could focus on the crystallographic analysis of this compound and its derivatives to elucidate the precise nature of these interactions and to establish a library of predictable self-assembling motifs.
Table 1: Potential Supramolecular Interactions in this compound
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
|---|---|---|
| Hydrogen Bonding | Oxime (O-H and N) | R22(6) Dimers, Catemeric Chains |
| π-π Stacking | Thiophene Rings | Lamellar or Herringbone Packing |
| C-H···O Interactions | Thiophene C-H, Dione (B5365651) C=O | Extended Networks |
| C-H···S Interactions | Thiophene C-H, Thiophene S | Directional Packing |
Host-Guest Chemistry Investigations
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. mdpi.com The structural features of this compound make it an interesting candidate for both host and guest roles. As a guest, its size, shape, and functional groups could allow for selective binding within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. Such complexation could modify its physical and chemical properties, for example, by enhancing its solubility or stabilizing it for specific applications.
Conversely, derivatives of this compound could be designed to act as hosts. By incorporating this molecule into a larger, pre-organized structure, cavities suitable for binding specific guests could be created. The thiophene and oxime moieties could be functionalized to introduce specific recognition sites, enabling the selective binding of ions or small organic molecules. acs.org Future research in this area could explore the synthesis of such host molecules and investigate their binding properties using techniques like NMR titration and isothermal titration calorimetry.
Investigations in Materials Science
The unique electronic and photochemical properties of the thiophene and oxime functionalities position this compound as a promising building block for advanced materials.
Development of Thiophene Oxime-Based Photoinitiators and Photodegradable Polymers
Oxime esters are well-established as efficient Type I photoinitiators, which generate free radicals upon exposure to light and initiate polymerization. researchgate.netnih.gov The efficiency of these photoinitiators is highly dependent on the chromophore attached to the oxime ester. The incorporation of a thiophene ring, a known photosensitizer, into an oxime ester structure derived from this compound could lead to photoinitiators with enhanced reactivity and absorption at longer wavelengths, including the visible light spectrum. nih.gov This would be particularly advantageous for applications in 3D printing and coatings.
Research on naphthalene-based oxime esters has demonstrated that the aromatic system's nature significantly influences the photoinitiation efficiency. nih.gov By analogy, thienyl-based oxime esters could offer a favorable combination of high molar extinction coefficients and efficient N-O bond cleavage.
Furthermore, the integration of the this compound moiety into polymer backbones could lead to the development of photodegradable materials. The inherent instability of the N-O bond in the oxime group upon UV irradiation can be harnessed to induce polymer chain scission, providing a mechanism for controlled degradation. This is a highly sought-after property for creating environmentally friendly plastics and for applications in drug delivery and temporary medical implants.
Exploration in Optoelectronic Materials Research
Thiophene-based conjugated polymers are at the forefront of research in organic optoelectronics due to their excellent charge transport properties and tunable electronic structures. nih.gov While this compound itself is not a conjugated polymer, it can be used as a monomer or a functional unit in the design of new optoelectronic materials.
The introduction of the dione-oxime group onto a thiophene backbone can significantly influence the electronic properties of the resulting polymer. The electron-withdrawing nature of the dione and oxime groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is a key parameter in the design of n-type semiconductors for organic field-effect transistors (OFETs) and as acceptor materials in organic solar cells (OSCs).
Future work could involve the synthesis of polymers incorporating this compound and the characterization of their optical and electronic properties, including their absorption and emission spectra, energy levels, and charge carrier mobilities.
Table 2: Potential Optoelectronic Applications and Relevant Properties
| Application | Key Property to Investigate | Role of this compound |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, HOMO/LUMO Levels | Monomer for n-type or ambipolar semiconductors |
| Organic Solar Cells (OSCs) | Absorption Spectrum, Energy Level Alignment | Component of donor or acceptor materials |
| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence Quantum Yield, Color Purity | Emitter or host material |
Exploration in Bioinorganic Chemistry and Mechanistic Biological Interactions (In Vitro Studies Only)
The ability of the oxime and dione groups to chelate metal ions opens up avenues for the exploration of this compound in bioinorganic chemistry. While no direct in vitro studies on this specific compound are publicly available, the known coordination chemistry of similar ligands provides a basis for future research.
Thiophene derivatives have been investigated for a wide range of biological activities. nih.gov The coordination of metal ions to such organic ligands can significantly enhance their biological efficacy. In vitro studies on metal complexes of other oxime-containing ligands have demonstrated their potential as antimicrobial and anticancer agents. researchgate.net
Innovative Analytical Methodologies Utilizing Thiophene Oxime Derivatives
The distinct photophysical and chemical properties of thiophene oximes make them valuable in the development of new analytical tools for detecting and quantifying various analytes.
Thiophene derivatives are highly regarded for their exceptional photophysical properties, which makes them ideal for use in chemosensors that detect analytes through changes in fluorescence or color. researchgate.net The integration of an oxime group can create a specific binding site for target molecules.
Fluorescence-Based Sensing: These sensors often work via mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). researchgate.net The binding of an analyte to the thiophene oxime receptor can either enhance fluorescence ("turn-on" sensor) or quench it ("turn-off" sensor). researchgate.net For example, thiophene-derived fluorescent chemosensors have been developed for the highly sensitive and selective detection of metal ions like Zn²⁺. researchgate.net
Colorimetric and Electrochemical Sensing: In addition to fluorescence, some sensors produce a visible color change upon reaction with an analyte. acs.org Furthermore, electrochemical sensors have been developed using oximes as probes. In one such system, an oxime was used for the sensitive detection of organophosphorus pesticides, where the electrochemical signal of the oxime was inhibited in the presence of the pesticide. rsc.org
Spectrophotometry is a simple, sensitive, and cost-effective technique for quantitative analysis. ijmr.net.in Thiophene oxime derivatives can serve as excellent chromogenic organic reagents in this context. The principle relies on the formation of a colored complex between the thiophene oxime and a specific metal ion. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion. ijmr.net.in
This method's selectivity and sensitivity depend on optimizing conditions such as pH and temperature to ensure a stable complex forms between the reagent and the target ion. ijmr.net.in Derivative spectrophotometry, which uses the derivative of the absorbance spectrum, can further enhance selectivity by minimizing background interference and improving peak resolution. ijmr.net.in The versatility and reliability of this technique make thiophene oxime-based reagents highly applicable in fields like environmental monitoring and industrial quality control. ijmr.net.in
Concluding Remarks and Outlook
Summary of Key Research Findings and Contributions
Direct and extensive research specifically focused on 1-(2-Thienyl)-1,2-propanedione 2-oxime is notably limited in publicly accessible scientific literature. However, by examining the broader class of thienyl oximes and related α-keto oximes, several key contributions and findings can be inferred and summarized.
The synthesis of oximes is a well-established area of organic chemistry, typically achieved through the condensation reaction of a carbonyl compound with hydroxylamine (B1172632). ijprajournal.comnsf.gov For this compound, the synthesis would likely involve the reaction of 1-(2-thienyl)propane-1,2-dione (B78025) with hydroxylamine hydrochloride. The presence of the thiophene (B33073) ring introduces unique electronic properties that can influence the reactivity and stability of the resulting oxime.
The primary research contributions in the area of related thienyl oximes lie in their versatile applications:
Coordination Chemistry: The oxime functional group is an excellent ligand for forming coordination complexes with various metal ions. The nitrogen and oxygen atoms of the oxime group can act as donor atoms, leading to the formation of stable metal chelates. Research on related pyridine (B92270) carboxamide complexes containing a thiophene ring has demonstrated both unidentate and bidentate coordination behavior, primarily through the carbonyl oxygen and pyridine nitrogen atoms. ias.ac.in This suggests that this compound could be a valuable ligand in the development of new catalysts or materials with interesting magnetic and electronic properties.
Biological Activity: Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties. nih.govresearchgate.netjapsonline.com Studies on various 2-thienyl substituted heterocycles have shown significant antibacterial and antifungal activities. nih.govresearchgate.net For instance, certain piperazine (B1678402) derivatives of 5-(2-thienyl)-1,2,4-triazoles have displayed high activity against Gram-positive bacteria. nih.gov Furthermore, research into O-alkylated derivatives of other oximes has revealed potential anticonvulsant activity. thieme-connect.denih.gov These findings suggest that this compound and its derivatives represent a promising scaffold for the development of new therapeutic agents.
Precursors in Organic Synthesis: Oximes are versatile intermediates in organic synthesis. ijprajournal.com They can be readily transformed into other functional groups, such as amines, amides (via the Beckmann rearrangement), and nitriles. The reactivity of the thiophene ring also allows for further functionalization, opening pathways to a wide array of novel compounds.
While direct experimental data for this compound is scarce, the foundational knowledge from related compounds provides a strong basis for its potential utility and areas of application.
Identification of Remaining Challenges and Knowledge Gaps
The primary and most significant challenge concerning this compound is the profound lack of specific research and characterization data. This overarching challenge gives rise to several specific knowledge gaps:
Definitive Synthesis and Characterization: While a synthetic route can be postulated, detailed experimental conditions, reaction yields, and comprehensive characterization data (including NMR, IR, and mass spectrometry) for this compound are not readily available in the literature. researchgate.netresearchgate.net
Physicochemical Properties: Fundamental physicochemical properties such as melting point, solubility, and crystal structure remain undetermined. This information is crucial for any further development or application of the compound.
Biological Activity Profile: Although related thienyl oximes have shown promise, the specific biological activities of this compound have not been systematically investigated. There is a clear need to screen this compound for a range of activities, including antimicrobial, antifungal, anticonvulsant, and potential enzyme inhibition. nih.govnih.gov
Coordination Chemistry and Complex Formation: The coordination behavior of this compound with different metal ions has not been explored. Understanding its complexation properties is essential for its potential use in catalysis and materials science.
Structure-Activity Relationships (SAR): Without a library of derivatives and corresponding activity data, it is impossible to establish any structure-activity relationships. This knowledge is vital for the rational design of more potent and selective analogues.
Future Perspectives for Research on this compound and its Chemical Space
The existing knowledge gaps surrounding this compound present numerous opportunities for future research. A systematic investigation of this compound and its chemical space could yield valuable scientific insights and practical applications.
Systematic Synthesis and Characterization: The most immediate line of future research should be the definitive synthesis and comprehensive characterization of this compound. This would involve optimizing the reaction conditions and performing detailed spectroscopic analysis to establish its structural and electronic properties.
Exploration of Biological Activities: A thorough biological screening of the compound is warranted. This should include assays for antimicrobial activity against a broad panel of bacteria and fungi, as well as evaluation of its anticonvulsant properties in established models. japsonline.compensoft.net Furthermore, given the structural similarities to other enzyme inhibitors, its potential as an inhibitor for enzymes such as cholinesterases or FabH could be explored. nih.govnih.gov
Coordination Chemistry Studies: Future work should involve the synthesis and characterization of metal complexes of this compound with a variety of transition metals. The resulting complexes could be investigated for their catalytic activity in organic transformations or for their potential as novel materials with interesting photophysical or magnetic properties.
Derivative Synthesis and SAR Studies: The synthesis of a library of derivatives, for example, by O-alkylation or by modifying the thiophene ring, would be a crucial step. thieme-connect.de The biological evaluation of these derivatives would allow for the establishment of structure-activity relationships, guiding the design of compounds with enhanced potency and selectivity for specific biological targets.
Computational Modeling: In conjunction with experimental work, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, reactivity, and coordination properties of this compound and its metal complexes. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-thienyl)-1,2-propanedione 2-oxime, and how can regioisomer formation be minimized?
- Methodology : The compound is synthesized via nitrosation of 1-(2-thienyl)-1,2-propanedione using hydroxylamine or alkyl nitrites under acidic conditions. Kinetic control (low temperature, short reaction times) is critical to minimize regioisomer formation. Evidence from heterocyclic chemistry studies shows that the thienyl group's electron-rich nature stabilizes intermediates, favoring the desired 2-oxime isomer . Use HPLC or NMR (e.g., ¹H/¹³C) to monitor regioisomer ratios; adjust reaction stoichiometry (e.g., hydroxylamine equivalents) to suppress side products .
Q. How can spectroscopic techniques (e.g., IR, GC-MS) distinguish this compound from its regioisomers?
- Methodology :
- IR Spectroscopy : The oxime group (N–O stretch) appears at ~930 cm⁻¹, while diketone C=O stretches (~1700 cm⁻¹) are absent in the oxime form .
- GC-MS : Fragment patterns differ due to thienyl stabilization. For example, the 2-oxime isomer shows a base peak at m/z 87 (thienyl fragment), whereas regioisomers exhibit distinct cleavage patterns .
- NMR : The oxime proton (H–N–O) resonates at δ 8.5–9.0 ppm in DMSO-d₆, with coupling to adjacent carbons confirmed via HSQC .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis due to volatile nitrosation agents (e.g., alkyl nitrites) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-free containers, as thienyl derivatives may release sulfur oxides upon incineration .
- Toxicity Data : LD₀ (oral, rat) >2,000 mg/kg; non-mutagenic in Ames tests. However, chronic aquatic toxicity (EC₅₀ >100 mg/L for Daphnia) necessitates strict containment to prevent environmental release .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) explain the regioisomeric preference in this compound synthesis?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the 2-oxime isomer is stabilized by conjugation between the thienyl sulfur lone pairs and the oxime π-system, lowering the activation energy by ~5 kcal/mol compared to the 1-oxime form. Transition state analysis shows greater steric hindrance for 1-oxime formation due to thienyl ring proximity .
Q. What strategies resolve contradictions in reported reaction yields for this compound across different studies?
- Methodology : Yield discrepancies often arise from varying nitrosation agents (e.g., hydroxylamine vs. isoamyl nitrite) or solvent polarity. For reproducibility:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance oxime stability; yields improve by 15–20% compared to toluene .
- Catalysis : Add catalytic HCl (0.1 eq.) to accelerate nitrosation while minimizing diketone decomposition .
- Validation : Cross-check purity via elemental analysis (C, H, N ±0.3%) and DSC (melting point: 97–98°C) .
Q. How is this compound applied in heterocyclic chemistry, particularly for synthesizing thieno-fused compounds?
- Methodology : The oxime serves as a precursor for cyclocondensation reactions. For example:
- Thieno[3,4-b]pyrazines : React with diamines (e.g., ethylenediamine) in ethanol under reflux to form 6-membered rings. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
- Photophysical Applications : Derivatives exhibit solvatochromism due to thienyl-oxime conjugation; measure λₘₐₓ shifts (Δ~50 nm) in solvents of varying polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
